5-(4-bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl chloride

Catalog No.
S12554057
CAS No.
M.F
C10H8BrClN2O2S
M. Wt
335.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulf...

Product Name

5-(4-bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl chloride

IUPAC Name

5-(4-bromopyrazol-1-yl)-2-methylbenzenesulfonyl chloride

Molecular Formula

C10H8BrClN2O2S

Molecular Weight

335.61 g/mol

InChI

InChI=1S/C10H8BrClN2O2S/c1-7-2-3-9(4-10(7)17(12,15)16)14-6-8(11)5-13-14/h2-6H,1H3

InChI Key

MGCBSWBZXZKYNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C=N2)Br)S(=O)(=O)Cl

5-(4-Bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl chloride, with the Chemical Abstracts Service (CAS) number 1421601-31-1, is a sulfonyl chloride compound characterized by the presence of a brominated pyrazole moiety attached to a methyl-substituted benzene ring. Its molecular formula is C10H8BrClN2O2SC_{10}H_{8}BrClN_{2}O_{2}S, and it has a molecular weight of approximately 335.6 g/mol. The compound is notable for its sulfonyl chloride functional group, which is reactive and can participate in various

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides or sulfonate esters.
  • Formation of Sulfonamides: By reacting with primary or secondary amines, this compound can yield sulfonamide derivatives, which are significant in pharmaceutical applications.
  • Acylation Reactions: It can also participate in acylation reactions with various nucleophiles, leading to the formation of acyl derivatives.

While specific biological activity data for 5-(4-bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl chloride is limited, compounds containing pyrazole and sulfonamide functionalities are often explored for their pharmacological properties. Many pyrazole derivatives exhibit anti-inflammatory, analgesic, and antipyretic activities. The bromine substitution may enhance biological activity by influencing the compound's interaction with biological targets.

The synthesis of 5-(4-bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl chloride typically involves several steps:

  • Bromination: The starting material, 4-amino-1H-pyrazole, can be brominated at the para position using bromine or a brominating agent.
  • Formation of Sulfonyl Chloride: The resultant bromo-pyrazole can then be reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
  • Methylation: Finally, methylation of the benzene ring can be achieved through electrophilic aromatic substitution using methyl halides in the presence of a base.

Each step requires careful control of reaction conditions to maximize yield and purity.

5-(4-Bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl chloride has potential applications in:

  • Pharmaceutical Chemistry: As an intermediate in the synthesis of biologically active compounds.
  • Material Science: In the development of polymers or materials that require specific functional groups for enhanced properties.
  • Agricultural Chemistry: As a building block for agrochemicals that target specific pests or diseases.

Interaction studies involving 5-(4-bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl chloride focus on its reactivity with various nucleophiles and potential biological targets. Investigations into its binding affinity with enzymes or receptors could provide insights into its pharmacological potential.

Several compounds share structural features with 5-(4-bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberUnique Features
4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride288148-34-5Lacks bromination; simpler structure
1-Methyl-1H-pyrazole-4-sulfonyl chloride89501-90-6Methyl group instead of bromine
2-Chloropyrimidine-5-sulfonyl chloride98026-88-1Contains a chloropyrimidine moiety
Pyridine-4-sulfonyl chloride hydrochloride489430-50-4Pyridine ring instead of pyrazole
5-(4-Bromo-pyrazol-1-yl)-2-methoxybenzene-sulfonyl chloride1421604-03-6Contains methoxy group instead of methyl

The unique combination of the brominated pyrazole structure and the sulfonyl chloride functionality in 5-(4-bromo-1H-pyrazol-1-yl)-2-methylbenzene distinguishes it from these similar compounds, offering diverse synthetic pathways and potential applications in various fields.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

333.91784 g/mol

Monoisotopic Mass

333.91784 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-09

Explore Compound Types